molecular formula C14H15NO2 B5868476 N-(2-ethylphenyl)-2-methylfuran-3-carboxamide

N-(2-ethylphenyl)-2-methylfuran-3-carboxamide

Cat. No.: B5868476
M. Wt: 229.27 g/mol
InChI Key: JZTSSARUQNMEMO-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-methylfuran-3-carboxamide: is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a furan ring substituted with a carboxamide group and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-2-methylfuran-3-carboxamide typically involves the reaction of 2-methylfuran-3-carboxylic acid with 2-ethylphenylamine. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethylphenyl)-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).

Major Products Formed:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the ethylphenyl group.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting the activity of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest its potential role in modulating inflammatory responses and cell proliferation.

Comparison with Similar Compounds

  • N-(2-ethylphenyl)acetamide
  • N-(2-ethylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide
  • 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide

Comparison: N-(2-ethylphenyl)-2-methylfuran-3-carboxamide is unique due to the presence of both a furan ring and a carboxamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-3-11-6-4-5-7-13(11)15-14(16)12-8-9-17-10(12)2/h4-9H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTSSARUQNMEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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